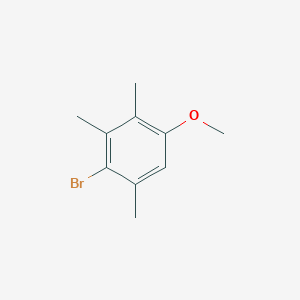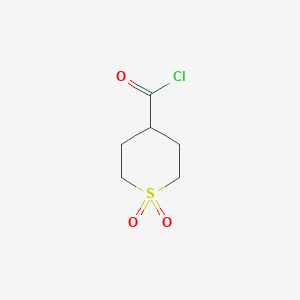
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide
概要
説明
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide is a chemical compound with the molecular formula C6H9ClO3S and a molecular weight of 196.65 g/mol . It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride group and a sulfone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide typically involves the chlorination of tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
C6H10O4S+SOCl2→C6H9ClO3S+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2), solvents (acetic acid, water).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Sulfides: Formed from reduction reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
科学的研究の応用
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide has several scientific research applications:
作用機序
The mechanism of action of tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide involves its reactivity with nucleophiles and its ability to undergo redox reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . The sulfone group can participate in redox reactions, influencing the compound’s chemical behavior and interactions with other molecules .
類似化合物との比較
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Tetrahydro-2H-thiopyran-4-carboxylic acid: Lacks the sulfone group, making it less reactive in redox reactions.
Uniqueness
Tetrahydro-2H-thiopyran-4-carbonyl chloride 1,1-dioxide is unique due to the presence of both a carbonyl chloride group and a sulfone group, which confer distinct reactivity and versatility in chemical synthesis . This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1,1-dioxothiane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPPWNQAKQZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


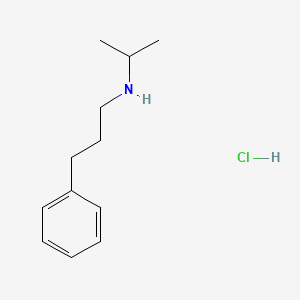
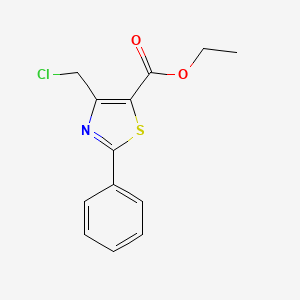
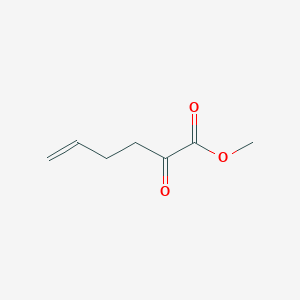
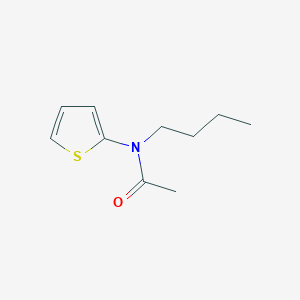

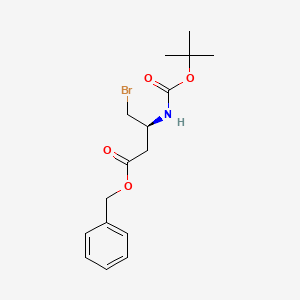
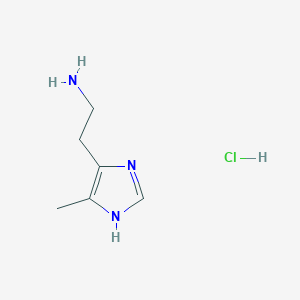
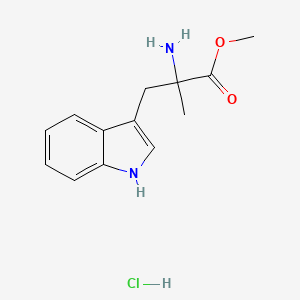
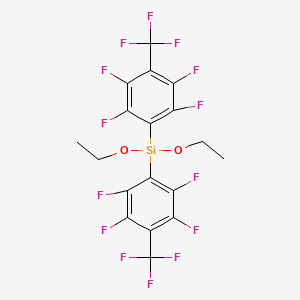
![[2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine](/img/structure/B3156929.png)
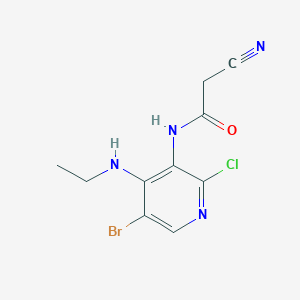
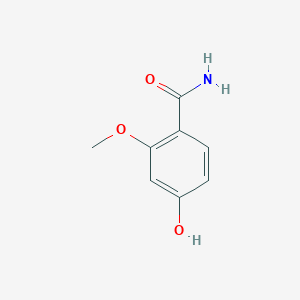
![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
